1-(3,5-Dibromophenyl)cyclopentanol
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Overview
Description
1-(3,5-Dibromophenyl)cyclopentanol is an organic compound characterized by a cyclopentanol ring substituted with a 3,5-dibromophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dibromophenyl)cyclopentanol can be synthesized through several methods. One common approach involves the bromination of phenylcyclopentanol. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions on the phenyl ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dibromophenyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylcyclopentanol derivatives.
Scientific Research Applications
1-(3,5-Dibromophenyl)cyclopentanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromophenyl)cyclopentanol involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3,5-Dibromoacetophenone: Similar in structure but with an acetophenone group instead of a cyclopentanol ring.
3,5-Dibromobenzyl alcohol: Contains a benzyl alcohol group instead of a cyclopentanol ring.
Uniqueness: 1-(3,5-Dibromophenyl)cyclopentanol is unique due to its cyclopentanol ring, which imparts different chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
Properties
Molecular Formula |
C11H12Br2O |
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Molecular Weight |
320.02 g/mol |
IUPAC Name |
1-(3,5-dibromophenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H12Br2O/c12-9-5-8(6-10(13)7-9)11(14)3-1-2-4-11/h5-7,14H,1-4H2 |
InChI Key |
FDRGQDHJRUDCAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
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